6-Chloro-2-methylbenzo[d]oxazole
Overview
Description
6-Chloro-2-methylbenzo[d]oxazole is an organic compound with the molecular weight of 167.59 . It is a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methylbenzo[d]oxazole is represented by the InChI code1S/C8H6ClNO/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,1H3
. This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
6-Chloro-2-methylbenzo[d]oxazole is a white to yellow powder or crystals . It has a low solubility at room temperature but can dissolve in alcohol solvents and chlorinated hydrocarbons .Scientific Research Applications
Specific Application: Synthesis of NHC Complexes
- Scientific Field: Organic Chemistry
- Summary of the Application: 2-Chloro-7-methylbenzo[d]oxazole has been used in the synthesis of NHC (N-heterocyclic carbene) complexes.
- Methods of Application or Experimental Procedures: The process involves oxidative addition to metal complexes. This process yields compounds with NH, NMe-substituted NHC ligands.
- Results or Outcomes: The specific results or outcomes of this process are not provided in the source.
Synthesis of Quinazolinones
- Scientific Field: Medicinal Chemistry
- Summary of the Application: 6-Chloro-2-methylbenzo[d]oxazole has been used in the synthesis of quinazolinones . Quinazolinones are a class of compounds that have shown a wide range of biological activities, including antibacterial potential .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 6-Chloro-2-methylbenzo[d]oxazole with various substituted phenyl amines . The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The synthesized quinazolinones were tested against various bacteria and fungi, including S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus . The specific results or outcomes of these tests are not provided in the source .
Synthesis of Oxazole-Based Molecules
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The specific results or outcomes of these tests are not provided in the source .
Safety And Hazards
6-Chloro-2-methylbenzo[d]oxazole is a hazardous substance. It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
properties
IUPAC Name |
6-chloro-2-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZJZCLGDISMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070008 | |
Record name | Benzoxazole, 6-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylbenzo[d]oxazole | |
CAS RN |
63816-18-2 | |
Record name | 6-Chloro-2-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63816-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 6-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063816182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 6-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 6-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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